molecular formula C10H8ClNO4 B8383330 5-(5-Chloro-2-methoxyphenyl)oxazolidine-2,4-dione

5-(5-Chloro-2-methoxyphenyl)oxazolidine-2,4-dione

Cat. No. B8383330
M. Wt: 241.63 g/mol
InChI Key: UXSMKNBVXKFWCJ-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

Potassium tert.-butoxide (539 mg., 4.8 mmoles) was dissolved in ethanol (2.12 g., 2.65 ml., 4.6 moles). Diethyl carbonate (625 mg., 5.3 mmoles) and then 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide (1.0 g., 4.6 mmoles) were added and the mixture was stirred for a few minutes to achieve solution, and then heated to reflux for 16 hours, at which time tlc (1:1 ethyl acetate:chloroform) indicated some unreacted starting material. Addition of more diethyl carbonate (625 mg.) and potassium tert-butoxide (100 mg.) and a further 2.5 hours of reflux did not appear to significantly reduce the level of starting acetamide. The reaction mixture was cooled to room temperature, poured into excess, iced 1 N hydrochloric acid and extracted with three portions of chloroform. The combined chloroform extracts were extracted with excess 5% sodium bicarbonate in two portions. The combined bicarbonate extracts were poured slowly into excess 1 N hydrochloric acid to precipitate 5-(5-chloro-2-methoxyphenyl)oxazolidine-2,4-dione (430 mg. 39%; m.p. 179°-181° C.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
539 mg
Type
reactant
Reaction Step Two
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
625 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
625 mg
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2](C)([O-:4])C.[K+].C(O)C.C(=O)(OCC)OCC.[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([O:30][CH3:31])=[C:23]([CH:25]([OH:29])[C:26]([NH2:28])=[O:27])[CH:24]=1.C(N)(=O)C.Cl>C(Cl)(Cl)Cl.C(OCC)(=O)C>[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([O:30][CH3:31])=[C:23]([CH:25]2[O:29][C:2](=[O:4])[NH:28][C:26]2=[O:27])[CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
539 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.65 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
625 mg
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C(=O)N)O)OC
Step Four
Name
Quantity
625 mg
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
100 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
a further 2.5 hours of reflux
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform extracts were extracted with excess 5% sodium bicarbonate in two portions
ADDITION
Type
ADDITION
Details
The combined bicarbonate extracts were poured slowly into excess 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to precipitate 5-(5-chloro-2-methoxyphenyl)oxazolidine-2,4-dione (430 mg. 39%; m.p. 179°-181° C.)

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C1)C1C(NC(O1)=O)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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